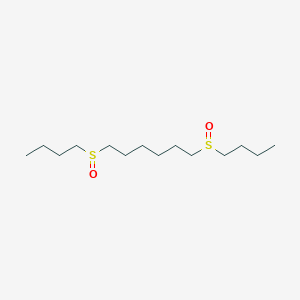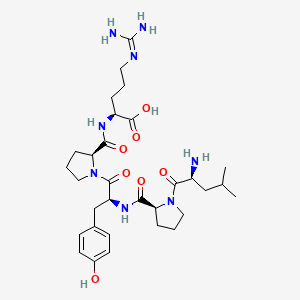![molecular formula C12H10Cl2O2 B14234628 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- CAS No. 475634-06-1](/img/structure/B14234628.png)
5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl-: is a chemical compound with the molecular formula C12H10Cl2O2 It is characterized by a spirocyclic structure containing two oxygen atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dichlorophenyl compound with a spirocyclic diol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its chemical properties.
Substitution: The dichloro and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their reactivity.
Biology: This compound may be used in biological research to investigate its effects on biological systems. Its interactions with enzymes or other biomolecules can provide insights into its potential biological activity.
Medicine: In medicine, derivatives of this compound could be explored for their pharmacological properties. Research may focus on their potential as therapeutic agents or diagnostic tools.
Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, or materials with specific properties. Its unique structure may impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure and functional groups can influence its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
- 4,8-Dioxaspiro[2.5]oct-1-ene
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Comparison: Compared to similar compounds, 5,8-Dioxaspiro[34]oct-1-ene, 3,3-dichloro-2-phenyl- is unique due to its specific substitution pattern and spirocyclic structureFor instance, the presence of dichloro and phenyl groups may enhance its stability or reactivity in certain reactions, making it more suitable for specific applications .
Properties
CAS No. |
475634-06-1 |
|---|---|
Molecular Formula |
C12H10Cl2O2 |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
3,3-dichloro-2-phenyl-5,8-dioxaspiro[3.4]oct-1-ene |
InChI |
InChI=1S/C12H10Cl2O2/c13-12(14)10(9-4-2-1-3-5-9)8-11(12)15-6-7-16-11/h1-5,8H,6-7H2 |
InChI Key |
OJGLFGSKDYOZHM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C=C(C2(Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)

![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
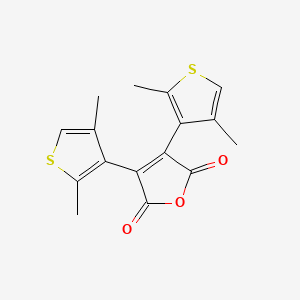
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)
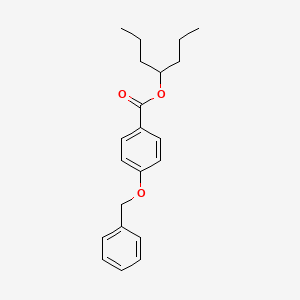
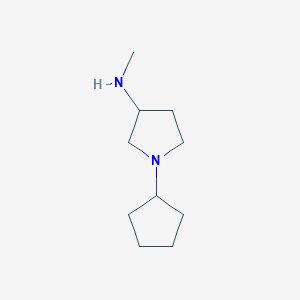
![(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14234594.png)
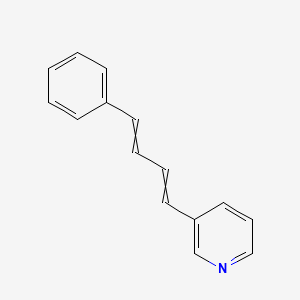

![(11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane](/img/structure/B14234607.png)
